Anastrozole is a potent and selective non-steroidal aromatase inhibitor used for therapy of postmenopausal women with hormone receptor-positive breast cancer . It works by blocking the production of estrogens in the body, and hence has antiestrogenic effects .
The anastrozole crystal structure optimizes interactions to the strongest acceptor sites even though there are no conventional hydrogen-bond donors in the structure . The molecular formula of Anastrozole is C17H19N5 .
Anastrozole is determined in human plasma by liquid chromatography–mass spectrometry (LC–MS–MS). The process involves solid-phase extraction using Accubond SPE ODS-C18 cartridges. Chromatographic separation is carried out on a Zorbax Bonus-RP column with a mobile phase consisting of aqueous formic acid (0.2%) and MeOH . The electrochemical oxidation (EO) of the breast-cancer drug anastrozole is also studied .
Anastrozole is a white or off-white crystalline powder. It is soluble in acetonitrile or ethyl acetate, soluble in ethanol, and almost insoluble in water . The density of Anastrozole is 1.1±0.1 g/cm3 .
Anastrozole Diacid is a degradation product of Anastrozole, a well-known aromatase inhibitor used primarily in the treatment of breast cancer. The compound has garnered attention due to its unique chemical properties and potential implications in pharmaceutical applications. Anastrozole itself is classified as a non-steroidal aromatase inhibitor, which functions by inhibiting the aromatase enzyme responsible for converting androgens into estrogens, thereby lowering estrogen levels in postmenopausal women.
Anastrozole Diacid is derived from Anastrozole, which has the chemical name 1,3-benzenediacetonitrile-α,α',α'',α'''-tetramethyl-5-(1H-1,2,4-triazole-1-ylmethyl). The compound is classified under the category of pharmaceutical intermediates and degradation products. Its characterization and identification have been achieved through various analytical techniques, including liquid chromatography coupled with mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy .
The synthesis of Anastrozole Diacid typically involves the oxidation of Anastrozole under controlled conditions. Various methods have been reported for this transformation:
The molecular structure of Anastrozole Diacid can be represented as follows:
The structure consists of a triazole ring connected to a biphenyl moiety with diacid functional groups that contribute to its chemical reactivity and solubility characteristics.
Anastrozole Diacid can undergo several chemical reactions typical of carboxylic acids, including:
These reactions are crucial for understanding its behavior in pharmaceutical formulations and potential therapeutic applications .
The mechanism of action for Anastrozole involves its competitive inhibition of the aromatase enzyme. By binding to the aromatase enzyme's active site, it prevents the conversion of androgens into estrogens. This reduction in estrogen levels is particularly beneficial in treating estrogen receptor-positive breast cancer in postmenopausal women, where estrogen can promote tumor growth.
Analytical methods such as HPLC, LC-MS/MS, and NMR spectroscopy are employed to determine these properties accurately, ensuring compliance with regulatory standards for pharmaceutical substances .
Anastrozole Diacid serves primarily as an analytical reference standard in pharmaceutical research. It is utilized in:
The ongoing research into its properties may reveal additional applications in drug development or modification strategies aimed at enhancing therapeutic efficacy or reducing side effects associated with Anastrozole therapy .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3